L-Threose

Übersicht

Beschreibung

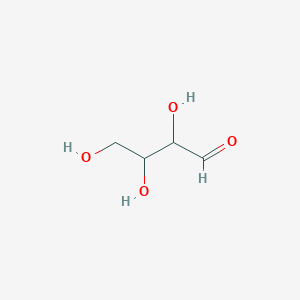

L-Threose is a four-carbon monosaccharide with the chemical formula C₄H₈O₄. It is an aldose, meaning it contains an aldehyde group. This compound is one of the stereoisomers of threose, with the other being D-threose. The L- and D- notation refers to the molecule’s configuration, with this compound having the hydroxyl group on the left side in its Fischer projection.

Wissenschaftliche Forschungsanwendungen

L-Threose has several applications in scientific research:

Biology: this compound is studied for its role in prebiotic chemistry and the origin of life, as it can form stable sugar backbones for nucleic acids.

Medicine: Research is ongoing into the potential therapeutic applications of this compound derivatives, particularly in the development of novel drugs and diagnostic tools.

Industry: this compound and its derivatives are used in the production of biodegradable polymers and other environmentally friendly materials.

Biochemische Analyse

Biochemical Properties

L-Threose has been found to interact with various enzymes and proteins. For instance, it has been studied as a substrate for aldose reductase in the lens . The rat lens enzyme present in fresh homogenate as well as after 100 fold purification was found to utilize this compound . The specificity of the reaction was affirmed by its inhibition with sorbinil and quercetin, the well-known aldose reductase inhibitors .

Cellular Effects

It is known that by virtue of its free aldehyde group, this compound can form Schiff-bases with tissue proteins, potentially altering their normal function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as aldose reductase. It has been suggested that this compound may be detoxified to L-threitol by aldose reductase in the lens . This process involves the oxidation of this compound to L-erythrulose .

Temporal Effects in Laboratory Settings

It has been found that under acidic conditions and elevated temperature (pH 3.3 at 90°C), α-L-threose nucleic acid (TNA) was found to be significantly more resistant to acid-mediated degradation than DNA and RNA .

Metabolic Pathways

In the catabolic pathway for this compound, EltD catalyzes the oxidation of this compound to L-erythrulose . LerK then catalyzes the ATP-dependent phosphorylation of L-erythrulose to generate L-erythrulose 1-phosphate . Finally, LerI catalyzes the isomerization of L-erythrulose 1-phosphate to generate D-erythrulose 4-phosphate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Threose can be synthesized from L-ascorbic acid through a series of chemical reactions. One common method involves the oxidation of L-ascorbic acid using hydrogen peroxide in the presence of a metal hydroxide to yield L-threonic acid, which can then be further processed to obtain this compound .

Industrial Production Methods

Industrial production of this compound is less common compared to other sugars, but it can be produced through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast can be engineered to convert precursor molecules into this compound under controlled fermentation conditions.

Analyse Chemischer Reaktionen

Types of Reactions

L-Threose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form threonic acid.

Reduction: It can be reduced to form threitol.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Threonic acid.

Reduction: Threitol.

Substitution: Various substituted threose derivatives depending on the reagents used.

Wirkmechanismus

The mechanism by which L-threose exerts its effects depends on its specific application. In the context of nucleic acid analogs like TNA, this compound forms a stable backbone that can hybridize with natural nucleic acids, enabling it to participate in molecular recognition and catalysis . The unique structure of this compound allows for high binding affinity and biostability, making it a valuable tool in molecular biology and biotechnology.

Vergleich Mit ähnlichen Verbindungen

L-Threose can be compared with other similar compounds such as:

D-Threose: The enantiomer of this compound, differing in the configuration of the hydroxyl groups.

Ribose: A five-carbon aldose that is a key component of RNA, differing from threose by having an additional carbon atom.

This compound is unique due to its specific stereochemistry and its ability to form stable nucleic acid analogs, which are not as easily achieved with other sugars.

Biologische Aktivität

L-Threose is a four-carbon aldose sugar that has garnered attention in various biological and biochemical studies due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its interactions with proteins, its role in glycation processes, and its implications in synthetic biology.

Overview of this compound

This compound is an aldo-tetrose, structurally characterized by four carbon atoms with an aldehyde group. It exists as two enantiomers: D-threose and this compound, with the latter being the focus of this discussion. This compound is primarily known for its role as a degradation product of ascorbic acid (vitamin C) under physiological conditions, particularly at neutral pH levels.

Glycation and Protein Interaction

One of the most significant biological activities of this compound is its ability to undergo glycation reactions with proteins. Glycation refers to the non-enzymatic reaction between sugars and amino acids, leading to the formation of advanced glycation end-products (AGEs), which are implicated in various diseases, including diabetes and age-related disorders.

Key Findings on Glycation

- Reactivity with Lens Proteins : Research indicates that this compound exhibits a rapid reactivity with lens proteins, suggesting that it can contribute to cataract formation through glycation. In vitro studies demonstrated that this compound had a greater capacity to glycate lens proteins compared to other ascorbate-derived products .

- In vivo Implications : The presence of aldose reductase, an enzyme that reduces sugars to their corresponding alcohols, does not prevent glycation by this compound. This suggests that even in physiological conditions where aldose reductase is active, this compound can still participate in glycation processes .

- Quantitative Analysis : A study measured the levels of threitol (the reduced form of threose) in human lenses, finding approximately 3.4 µg per lens. This indicates that while this compound may be reduced rapidly in vivo, its initial presence could still be significant for protein modification .

Threose Nucleic Acid (TNA)

This compound has also been explored in the context of synthetic biology as a component of threose nucleic acid (TNA). TNA is a synthetic analogue of DNA and RNA, incorporating α-L-threofuranose sugars.

Stability and Polymerization

- Stability : TNA exhibits enhanced stability under acidic conditions compared to natural nucleic acids. Studies show that TNA is more resistant to acid-mediated degradation than DNA or RNA, making it a candidate for applications in biomedicine and genetic engineering .

- Polymerization Challenges : Despite its stability, TNA faces challenges in non-enzymatic template-directed polymerization. Kinetic studies reveal that primer extension using TNA is significantly slower than using ribonucleotides due to structural differences . This slow incorporation rate poses limitations for its use as a genetic material but also highlights potential pathways for prebiotic chemistry research.

Case Studies

- Glycation Studies : A series of experiments involving human lens extracts demonstrated the rapid incorporation of this compound into lens proteins over 24 hours. The results indicated a linear relationship between the concentration of lens extract and the amount of protein modification observed .

- TNA Polymerization : Research investigating the polymerization kinetics of TNA showed that while activated threo-nucleotides can participate in primer extension reactions, they do so at significantly lower rates compared to their ribo counterparts. This finding emphasizes the need for further optimization in TNA synthesis methodologies for practical applications .

Eigenschaften

IUPAC Name |

(2R,3S)-2,3,4-trihydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBSYETUWUMLBZ-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40915184, DTXSID601017426 | |

| Record name | L-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-44-3, 29884-64-8 | |

| Record name | L-Threose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Threose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Threose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-threose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THREOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH79K1BVR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.